4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(4-(trifluoromethyl)phenethyl)-1H-pyrazole
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Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(4-(trifluoromethyl)phenethyl)-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a trifluoromethylphenethyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(4-(trifluoromethyl)phenethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Trifluoromethylphenethyl Group: This step involves the alkylation of the pyrazole ring with a trifluoromethylphenethyl halide in the presence of a base such as potassium carbonate.
Attachment of the Dioxaborolane Moiety: The final step involves the coupling of the pyrazole derivative with a dioxaborolane reagent, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(4-(trifluoromethyl)phenethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(4-(trifluoromethyl)phenethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and in cross-coupling reactions.
Biology: The compound can be used as a probe or ligand in biological studies to investigate enzyme activity or receptor binding.
Industry: The compound can be used in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(4-(trifluoromethyl)phenethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The dioxaborolane moiety can participate in reversible covalent interactions, while the trifluoromethylphenethyl group can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Lacks the trifluoromethylphenethyl group, making it less hydrophobic and potentially less bioactive.
1-(4-(Trifluoromethyl)phenethyl)-1H-pyrazole: Lacks the dioxaborolane moiety, which may reduce its utility in cross-coupling reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a trifluoromethylphenethyl group, affecting its chemical reactivity and biological activity.
Uniqueness
The presence of both the dioxaborolane moiety and the trifluoromethylphenethyl group in 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(4-(trifluoromethyl)phenethyl)-1H-pyrazole makes it unique. This combination enhances its reactivity in cross-coupling reactions and its potential as a bioactive compound in medicinal chemistry.
Properties
Molecular Formula |
C18H22BF3N2O2 |
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Molecular Weight |
366.2 g/mol |
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrazole |
InChI |
InChI=1S/C18H22BF3N2O2/c1-16(2)17(3,4)26-19(25-16)15-11-23-24(12-15)10-9-13-5-7-14(8-6-13)18(20,21)22/h5-8,11-12H,9-10H2,1-4H3 |
InChI Key |
UNABPABIXQTGAR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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